Boc-His(Boc)-Pro-OH

Description

Overview of Boc-His(Boc)-Pro-OH within Contemporary Peptide Synthesis Strategies

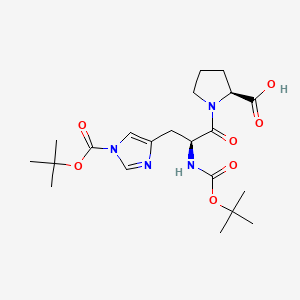

The dipeptide this compound is a specialized building block used in peptide synthesis. It consists of a histidine (His) residue linked to a proline (Pro) residue. Both the α-amino group of the histidine and the nitrogen on its imidazole (B134444) side chain are protected by Boc groups, while the C-terminal carboxyl group of the proline remains as a free acid, ready for coupling.

The use of a pre-formed, protected dipeptide like this compound offers several advantages in modern synthesis strategies, particularly in Solid-Phase Peptide Synthesis (SPPS). Proline-containing sequences can sometimes be challenging due to the unique conformational constraints imposed by proline's cyclic structure. Using a dipeptide unit can help overcome aggregation issues and improve coupling efficiency. iris-biotech.de

Furthermore, histidine itself presents a significant challenge in peptide synthesis. Its imidazole side chain is nucleophilic and can cause undesirable side reactions. amazonaws.com More critically, the nitrogen atom in the imidazole ring can facilitate epimerization (racemization) at the α-carbon of the histidine during the activation step of the coupling reaction, leading to a loss of stereochemical purity in the final peptide. amazonaws.com Protecting the imidazole ring is therefore crucial. The use of a Boc group for side-chain protection of histidine, as seen in this compound, is one strategy to mitigate these issues. amazonaws.com While other protecting groups like trityl (Trt) are common, Boc offers different stability and cleavage characteristics. amazonaws.comiris-biotech.de

Boc-His(Boc)-OH, the protected histidine component, has been utilized in the synthesis of various biologically active peptides. For instance, it has been incorporated into the synthesis of exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, where its use was part of a strategy to control the formation of racemic impurities. google.com It has also been used in the creation of potent renin inhibitors, which are investigated for their potential in controlling blood pressure. biocrick.com The dipeptide form, this compound, is specifically designed to introduce the His-Pro sequence, which is a structural motif found in various natural peptides.

Historical Context and Evolution of Boc Chemistry in Peptide Synthesis

The journey of chemical peptide synthesis began in the early 20th century, with Emil Fischer's initial synthesis of a dipeptide in 1901. nih.gov A major breakthrough occurred in 1932 when Bergmann and Zervas introduced the first practical, removable Nα-protecting group, the benzyloxycarbonyl (Cbz or Z) group. bachem.comnih.gov However, it was the introduction of the tert-butoxycarbonyl (Boc) group in the 1950s that truly revolutionized the field. nih.govnumberanalytics.com The Boc group is readily introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.orgwikipedia.org

The key advantage of the Boc group is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while being stable to the basic and nucleophilic conditions used for other manipulations. libretexts.orgnumberanalytics.comwikipedia.org This property became the foundation of the "Boc/Bzl" strategy, one of the classical approaches to peptide synthesis. nih.gov

The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984, was a paradigm shift. nih.govnih.gov SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the growing peptide chain to be easily separated from excess reagents and byproducts by simple filtration and washing. thermofisher.com The original and highly refined SPPS strategies heavily relied on Boc chemistry. nih.govpeptide.com In this approach, the temporary Nα-Boc group is removed with TFA, while the more permanent side-chain protecting groups (often benzyl-based, Bzl) and the linkage to the resin are cleaved at the end of the synthesis using a much stronger acid, such as hydrogen fluoride (B91410) (HF). nih.govnih.gov

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base-labile Nα-protecting group and milder acidic conditions for final cleavage, has become more prevalent in recent decades, Boc chemistry remains indispensable. thermofisher.comnih.govamericanpeptidesociety.org The Boc strategy is often preferred for synthesizing complex or hydrophobic peptides and for certain non-natural peptide analogs that may be sensitive to the basic conditions of Fmoc deprotection. thermofisher.comnih.gov The rich history and continuous refinement of Boc chemistry underscore its enduring importance as a fundamental tool in the art and science of peptide synthesis.

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBYSJWNCPPTDJ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725401 | |

| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158211-50-8 | |

| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc His Boc Pro Oh and Analogous Protected Dipeptides

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SPPS) offers significant flexibility in manipulating reaction conditions, which can lead to improved yields and purity for specific peptide sequences. fiveable.me This method is particularly well-suited for the production of small to medium-sized peptides or those with complex structures. fiveable.me In this approach, protected amino acids are sequentially coupled in a homogenous liquid medium. fiveable.me

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is not a spontaneous reaction; it requires activation of the carboxyl group. This is achieved using coupling reagents, the selection of which is critical for maximizing reaction efficiency and minimizing side reactions, particularly racemization. ekb.eguniurb.it

Common classes of coupling reagents used in dipeptide synthesis include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used activators. peptide.commasterorganicchemistry.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt is often included. uniurb.itpeptide.comias.ac.in The HOBt ester intermediate is less reactive than the O-acylisourea but is much less prone to racemization. peptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, especially for coupling sterically hindered or N-methylated amino acids. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are among the most popular and efficient coupling agents. peptide.comthaiscience.info They react with the protected amino acid to form an active ester in situ, leading to rapid coupling times and high yields. peptide.com HATU, in particular, is noted for its high reactivity and is often used for difficult couplings. uniurb.itrsc.org

The choice of reagent can depend on the specific amino acids being coupled. For instance, coupling involving a histidine residue, as in Boc-His(Boc)-Pro-OH, can be challenging, and potent activators like HATU or PyBOP may be preferred. peptide.comrsc.org

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent Class | Example(s) | Key Characteristics | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. Byproducts can be problematic (DCC-urea is insoluble, DIC-urea is soluble). peptide.com | HOBt, HOAt to suppress racemization. uniurb.itpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings and cyclization. peptide.com | Typically used with a non-nucleophilic base like DIPEA. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very fast reaction times, high yields, low racemization. peptide.com HATU is considered one of the most effective reagents. uniurb.it | Often used with a base like DIPEA or NMM. |

The solvent system is a crucial parameter in solution-phase synthesis, as it must dissolve the reactants, reagents, and intermediates while facilitating the reaction. fiveable.me The polarity and solvating properties of the solvent can significantly impact reaction rates and the suppression of side reactions. ekb.eg

For solution-phase peptide synthesis, common solvents include:

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent solvent for most protected amino acids and coupling reagents. google.comnih.gov It is often the solvent of choice for peptide synthesis. google.com

Dichloromethane (B109758) (DCM): A less polar solvent, often used in combination with TFA for deprotection steps or as a co-solvent in coupling reactions. ekb.eg

Acetonitrile (MeCN): Used as a solvent and also to precipitate the product upon completion of the reaction. google.com

Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc): These are considered more optimal solvents for certain reactions, potentially leading to higher yields and purity compared to chlorinated solvents like DCM. ekb.eg

In some cases, particularly with sparingly-soluble protected peptides, more powerful solvent systems are required. Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane have been found to be effective in dissolving such peptides and facilitating coupling reactions. nih.gov Recently, efforts have focused on finding "greener" or less hazardous alternatives to traditional solvents like DMF and NMP, with binary mixtures containing DMSO showing promise. google.comunifi.itlu.se

Optimizing reaction conditions is key to achieving high yields and purity in peptide synthesis. fiveable.me Several factors can be fine-tuned to enhance efficiency. creative-peptides.com

Temperature: Reactions are often conducted at 0°C during the activation step to minimize side reactions, followed by room temperature for the coupling itself. ekb.eg However, adjusting the temperature can improve purity for certain difficult sequences. gyrosproteintechnologies.com

pH and Base: Maintaining an appropriate pH is critical. Organic bases such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) are commonly added to neutralize the salts formed during the reaction and to facilitate the coupling process. rsc.org

Concentration and Stoichiometry: Using an excess of the activated amino acid and coupling reagents can drive the reaction to completion, but can also lead to more impurities. iris-biotech.de Careful optimization of the stoichiometry is therefore necessary.

Purification: After the synthesis, purification techniques such as crystallization or chromatography (e.g., HPLC) are employed to isolate the desired dipeptide from unreacted starting materials, byproducts, and excess reagents. creative-peptides.comgyrosproteintechnologies.com

Considerations for Reaction Medium and Solvent Systems

Solid-Phase Synthetic Protocols for Precursors

The first step in SPPS is the attachment of the C-terminal amino acid (in this case, proline) to a solid support. powdersystems.com The choice of resin and attachment method is crucial. For Boc-based synthesis, several resins are commonly used.

Merrifield Resin: This is a chloromethylated polystyrene resin. chempep.com The Boc-protected amino acid is typically attached via its cesium salt in DMF at an elevated temperature (e.g., 50°C), a method that minimizes racemization. chempep.com The use of potassium fluoride (B91410) (KF) under microwave irradiation has been shown to significantly accelerate this esterification, reducing reaction times from 24 hours to a few minutes.

PAM Resin: This resin contains a phenylacetamidomethyl linker, which provides greater stability to the acid-labile Boc group during the repeated deprotection cycles, thus preventing premature cleavage of the growing peptide chain. chempep.com

Wang Resin: While more commonly associated with Fmoc chemistry, Wang resin can be used in Boc synthesis. Attachment is often achieved using a symmetrical anhydride (B1165640) of the protected amino acid in the presence of a catalytic amount of DMAP. sigmaaldrich.com

2-Chlorotrityl Chloride (2-ClTrt) Resin: This is a highly acid-labile resin recommended for residues prone to enantiomerization, such as histidine, or when the C-terminal residue is proline. sigmaaldrich.com Attachment does not require activation of the incoming amino acid, thereby preventing side reactions. sigmaaldrich.com

Table 2: Common Methods for Attaching Boc-Amino Acids to Resins

| Resin Type | Attachment Method | Reagents | Key Features |

|---|---|---|---|

| Merrifield | Cesium Salt Method | Boc-AA-OCs, DMF | Standard, reliable method to form a benzyl (B1604629) ester linkage. chempep.com |

| Merrifield | KF-Mediated | Boc-AA-OH, KF, DMF | Can be accelerated significantly with microwave irradiation. |

| Hydroxymethyl Resins (e.g., Wang) | Symmetrical Anhydride | (Boc-AA)₂O, DMAP | Effective but carries a risk of racemization, especially with DMAP. sigmaaldrich.com |

| 2-ClTrt Resin | Direct Esterification | Boc-AA-OH, DIPEA, DCM | Very mild conditions, avoids racemization and dipeptide formation during loading. sigmaaldrich.com |

Once the first amino acid is attached to the resin, the peptide chain is elongated through a series of repeated cycles. csic.esbachem.com Each cycle in Boc-SPPS consists of two main steps: deprotection and coupling.

Deprotection: The temporary N-terminal Boc protecting group is removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly a solution of 25-50% trifluoroacetic acid (TFA) in DCM for about 15-30 minutes. chempep.com

Neutralization: Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized. This is usually done with a solution of a hindered base, such as 10% DIPEA in DCM or DMF, to regenerate the free amine. chempep.com

Coupling: The next Boc-protected amino acid is added along with a coupling reagent (such as DIC/HOBt or HBTU) to form the next peptide bond. powdersystems.compeptide.com The reaction is monitored for completion using a qualitative test like the Kaiser test, which detects free primary amines. csic.es

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with various solvents (e.g., DCM, DMF, isopropanol) to remove all excess reagents and soluble byproducts before proceeding to the next cycle. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, typically using a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups. chempep.com

Attachment of Boc-Protected Amino Acids to Polymeric Supports

Protecting Group Strategies for Histidine and Proline Residues

In the synthesis of peptides, protecting groups are essential to prevent unwanted side reactions at the various functional groups of amino acids, such as the α-amino group and reactive side chains. biosynth.com The choice of protecting groups is critical for a successful synthesis, and they must be "orthogonal," meaning they can be removed under specific conditions without affecting other protecting groups. biosynth.comresearchgate.net For the dipeptide this compound, specific strategies are employed for the histidine and proline residues.

Role of Bis-Boc Protection for Histidine (Nα, Nim)

The histidine residue contains a reactive imidazole (B134444) ring in its side chain, which requires protection during peptide synthesis to avoid side reactions. biosynth.comcdnsciencepub.com One common strategy is the use of the tert-butyloxycarbonyl (Boc) group to protect both the α-amino group (Nα) and the imidazole nitrogen (Nim), resulting in Nα,Nim-bis-Boc-L-histidine. cdnsciencepub.comontosight.aichemimpex.com

The primary roles and advantages of this bis-Boc protection strategy include:

Suppression of Basicity: The Nim-Boc group significantly reduces the basicity of the imidazole ring. cdnsciencepub.com This is crucial as the basic nature of an unprotected imidazole can interfere with coupling reactions and cause undesirable side reactions. cdnsciencepub.com

Prevention of Side Reactions: Protection of the imidazole nitrogen prevents it from acting as a nucleophile during the activation and coupling of the carboxylic acid group, which could otherwise lead to byproducts.

Enhanced Solubility: The introduction of two Boc groups can enhance the solubility of the histidine derivative in organic solvents commonly used in peptide synthesis. chemimpex.com

Reduced Racemization: The urethane-based Boc protecting group helps to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

The Boc group on the α-amino position acts as a temporary protecting group, which is removed to allow for peptide chain elongation. thermofisher.com In contrast, the Nim-Boc group is more stable and often remains throughout the synthesis until the final deprotection step. peptide.com However, in some cases, the Nim-Boc group can be cleaved under the same acidic conditions used to remove the Nα-Boc group, making Boc-His(Boc)-OH particularly useful for the synthesis of shorter peptides. peptide.com

The use of N,1-Bis(tert-butoxycarbonyl)-L-histidine, often as a dicyclohexylamine (B1670486) (DCHA) salt, is a practical approach in peptide synthesis. The salt formation can improve the compound's stability, handling, and solubility properties, which can be advantageous for purification and isolation of the resulting peptides. ontosight.ai

N-Boc Protection of Proline for Peptide Chain Elongation

Proline, a unique secondary amino acid, is incorporated into peptide chains using its N-Boc protected form, Boc-Pro-OH. ontosight.aiontosight.ai The Boc group serves as a temporary protecting group for the α-amino group, preventing it from reacting while the carboxyl group is activated and coupled to the preceding amino acid in the peptide sequence. ontosight.ai

Key aspects of N-Boc protection for proline include:

Controlled Peptide Elongation: The Boc group ensures that the peptide chain is extended in a controlled, stepwise manner. After coupling, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling reaction. thermofisher.comontosight.ai

Minimizing Racemization: The rigid pyrrolidine (B122466) ring structure of proline inherently minimizes the risk of racemization during peptide synthesis. ontosight.ai

Synthesis of Proline Derivatives: The Boc protection strategy is also applicable to proline derivatives, such as Boc-4-hydroxy-D-proline, which is used in the synthesis of collagen-like peptides. ontosight.ai

The synthesis of Boc-Pro-OH is typically achieved by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai This straightforward protection step makes Boc-Pro-OH a readily available and widely used building block in peptide synthesis. ontosight.aiontosight.ai

Comparative Analysis of Boc with Orthogonal Protecting Groups in Specific Contexts

The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies are the two most common approaches in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org The choice between them depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org

Boc vs. Fmoc Strategy:

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (e.g., TFA) thermofisher.com | Basic (e.g., piperidine) thermofisher.com |

| Side-Chain Protection | Typically Benzyl (Bzl) based thermofisher.com | Typically tert-Butyl (tBu) based thermofisher.com |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) thermofisher.com | Milder acid (e.g., TFA) thermofisher.com |

| Orthogonality | Considered quasi-orthogonal as both Boc and Bzl are acid-labile, but at different strengths. biosynth.com | Truly orthogonal as Fmoc is base-labile and tBu is acid-labile. biosynth.comiris-biotech.de |

Advantages and Disadvantages in Specific Contexts:

Fmoc/tBu Chemistry: This is the more modern and widely used strategy due to the milder deprotection conditions for the Fmoc group, which are less likely to cause degradation of sensitive peptides. americanpeptidesociety.orgiris-biotech.de The orthogonality allows for the synthesis of complex peptides and the on-resin modification of side chains. biosynth.comiris-biotech.de

Boc/Bzl Chemistry: While older, the Boc strategy remains valuable for certain applications. It can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the protonation of the N-terminus after Boc deprotection can disrupt hydrogen bonding. peptide.com It is also preferred for synthesizing base-sensitive peptides. biosynth.comthermofisher.com

Protecting Groups for Histidine Side Chain:

Besides Boc, other protecting groups for the histidine imidazole ring include:

Trityl (Trt): This group provides robust protection for the imidazole side chain and is stable under various conditions. chemimpex.com Nα-Boc-Nim-trityl-L-histidine is a common building block. chemimpex.com

2,4-dinitrophenyl (Dnp): The Dnp group suppresses the basicity of the imidazole ring but can be cleaved by thiolysis. cigb.edu.cu

Tosyl (Tos): This is another common protecting group for the histidine side chain in Boc chemistry. peptide.com

2,4-dimethylpent-3-yloxycarbonyl (Doc): A newer protecting group that is stable to TFA but cleaved by HF, making it suitable for Boc-based SPPS. rsc.org

The choice of the imidazole protecting group is critical to prevent side reactions and ensure high yields in peptide synthesis. cdnsciencepub.com

Green Chemistry Advancements in Synthesis

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), generates significant amounts of hazardous waste, primarily from the use of toxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). tandfonline.comnih.govpeptide.com This has prompted a shift towards developing more environmentally friendly and sustainable synthetic methods. rsc.orgrsc.org

Development of Environmentally Conscious Reaction Conditions

Efforts to make peptide synthesis greener focus on several of the twelve principles of green chemistry, including waste prevention, use of safer solvents and reagents, and designing for energy efficiency. biotage.com

Key advancements in environmentally conscious reaction conditions include:

Alternative Coupling Reagents: The use of hazardous benzotriazole-based coupling reagents is being replaced by safer alternatives like OxymaPure and COMU. nih.gov Propylphosphonic anhydride (T3P®) has also been shown to be an effective and greener coupling reagent in solution-phase synthesis. unibo.it

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, leading to improved yields and reduced energy consumption. advancedchemtech.com

Flow Chemistry: Continuous flow systems offer better control over reaction parameters, reduce the use of excess reagents and solvents, and minimize waste generation compared to traditional batch processes. oxfordglobal.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild, environmentally friendly conditions, reducing by-products. oxfordglobal.com

Mechanochemistry: Ball-milling techniques can enable solvent-free or low-solvent peptide bond formation. chemrxiv.org

Water-Based Synthesis: Developing methods to carry out peptide synthesis in water can drastically reduce the reliance on organic solvents. scispace.comacs.org This includes the use of water-dispersible nanoparticles of protected amino acids. scispace.com

Exploration of Sustainable Solvent Systems for Peptide Coupling

The replacement of hazardous solvents is a major focus in greening peptide synthesis. tandfonline.comnih.gov An ideal green solvent for SPPS should effectively swell the resin, dissolve the reagents, and be compatible with both coupling and deprotection steps. rsc.org

Emerging Green Solvents and Solvent Systems:

| Green Solvent/System | Application Notes |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent that has shown promise as a replacement for DMF, particularly when used with ChemMatrix resin. nih.govbiotage.comacs.org |

| Cyclopentyl methyl ether (CPME) | Another greener ether solvent evaluated as an alternative to DMF and DCM. nih.govbiotage.com |

| γ-Valerolactone (GVL) | A biomass-derived solvent that has been explored for SPPS. nih.govacs.org |

| Propylene Carbonate (PC) | A polar aprotic solvent that can replace DCM and DMF in both solution- and solid-phase synthesis. rsc.org |

| Anisole/N-octylpyrrolidone (NOP) | A novel green solvent mixture identified for SPPS that shows good resin swelling and amino acid solubility. tandfonline.com |

| Anisole/Dimethyl Sulfoxide (B87167) (DMSO) | A recyclable solvent system that has been shown to be effective in flow chemistry for peptide synthesis. chemrxiv.org |

| Water | The ultimate green solvent, with ongoing research to make it a viable medium for peptide synthesis, often with the aid of surfactants or by creating water-dispersible nanoparticles. advancedchemtech.comscispace.comacs.org |

| Ethyl Acetate (EtOAc) | A greener solvent that can be used for washing steps in SPPS and in some coupling reactions. acs.orgacs.org |

The development and adoption of these greener solvents and reaction conditions are crucial steps toward making peptide synthesis a more sustainable and environmentally responsible process. rsc.orgrsc.org

Advanced Applications of Boc His Boc Pro Oh As a Key Synthetic Building Block

Integration into Complex Peptide and Peptidomimetic Architectures

The di-Boc protected histidine linked to a proline residue offers a synthetically advantageous fragment for constructing sophisticated peptide-based molecules. The dual protection of the histidine moiety—on both the alpha-amino group and the imidazole (B134444) side chain—prevents undesirable side reactions, such as racemization, which is a common issue with histidine during peptide synthesis. mdpi.com The inherent conformational rigidity of the proline residue further enhances the utility of this building block.

Synthesis of Long Peptide Sequences via Fragment Condensation

The synthesis of long peptides (over 50 amino acids) through traditional stepwise solid-phase peptide synthesis (SPPS) can be challenging due to cumulative errors, leading to deletion sequences and difficult purifications. peptide.com Fragment condensation, a strategy where smaller, purified peptide fragments are coupled together, offers a powerful alternative to improve the efficiency and yield of synthesizing large peptides. peptide.comnih.gov

Boc-His(Boc)-Pro-OH is an exemplary building block for this approach. It can be synthesized and purified as a discrete dipeptide unit and then coupled to a resin-bound peptide chain or another peptide fragment in solution. This method minimizes the number of coupling and deprotection steps required on the solid support, thereby reducing the potential for side reactions and aggregation associated with long sequences. peptide.com The Boc/Bzl protection scheme, while requiring strong acids like HF for final cleavage, is often favored for long or difficult sequences due to its ability to mitigate aggregation. peptide.compeptide.com Patents for the synthesis of complex therapeutic peptides, such as analogs of semaglutide, describe the preparation of protected fragments like Boc-His(Trt)-...-Pro)-OH, demonstrating the industrial relevance of using His-Pro units as key fragments in convergent synthesis strategies. google.comgoogle.com

Table 1: Reagents Commonly Used in Peptide Fragment Condensation

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate the C-terminal carboxyl group of one fragment for coupling with the N-terminus of another. mdpi.comnih.gov |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | High-efficiency coupling reagents that form active esters. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Promote rapid amide bond formation with minimal racemization. nih.gov |

| Additives | HOBt (1-Hydroxybenzotriazole), OxymaPure | Used with carbodiimides to suppress side reactions and reduce racemization. google.com |

Utility in the Construction of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. upc.edu A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive conformation. upc.edu

The His-Pro sequence is a natural inducer of β-turns, a common type of secondary structure in proteins and bioactive peptides. The proline residue's cyclic structure restricts the phi (Φ) dihedral angle, lending significant rigidity to the peptide backbone. nih.gov By using this compound as a building block, chemists can precisely insert this turn-inducing motif into a peptide sequence. This pre-formed, rigid dipeptide unit serves as a reliable scaffold for constructing peptidomimetics with predictable three-dimensional structures. The incorporation of such constrained units is a powerful method for understanding ligand-receptor binding interactions and for designing novel therapeutic agents. mdpi.com Research into conformationally constrained histidine analogs highlights the importance of controlling side-chain and backbone torsion angles to achieve desired biological activity. mdpi.comresearchgate.net

Incorporation into Cyclic Peptides and Related Macrocyclic Structures

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including increased metabolic stability, higher receptor affinity, and improved bioavailability. upc.eduresearchgate.netmdpi.com The synthesis of these macrocycles, however, depends on an efficient intramolecular cyclization step, which is often favored by the presence of turn-inducing elements in the linear precursor. mdpi.comuniupo.it

The this compound dipeptide is an ideal component for designing linear precursors destined for cyclization. researchgate.net Incorporating the His-Pro motif can pre-organize the linear peptide into a conformation that brings the N- and C-termini into proximity, thus facilitating high-yield macrolactamization (amide bond formation). researchgate.netnih.gov This strategy is crucial for overcoming the entropic penalty of cyclization and minimizing competing intermolecular oligomerization reactions. mdpi.com The use of pre-formed turn structures is a widely recognized strategy in the synthesis of both natural and designed cyclic peptides, making this compound a valuable tool in this field. uniupo.itresearchgate.net

Role in the Synthesis of Therapeutically Relevant Chemical Scaffolds

Beyond its use in constructing peptide chains, this compound serves as a precursor for developing novel chemical scaffolds that are central to modern drug discovery programs.

Precursor in Drug Discovery Research and Scaffold Development

The His-Pro motif is a "privileged scaffold," meaning it is a structural framework that is recurrent in a variety of biologically active compounds and is capable of binding to multiple protein targets. acs.org As such, it represents a validated starting point for the design of new therapeutic agents. By using this compound, medicinal chemists can readily synthesize a library of analogs where other amino acids or chemical moieties are built around this core structure.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties. The development of novel molecular architectures inspired by natural products or known bioactive motifs is a cornerstone of drug discovery, and this compound provides a reliable and versatile entry point into this process. acs.orgmdpi.com

Application in Bioconjugation Methodologies for Molecular Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. This is often used to create molecular probes for diagnostics, imaging, or studying biological systems. mdpi.com

The His-Pro dipeptide, after removal of the Boc protecting groups, presents unique opportunities for bioconjugation. The imidazole ring of the histidine side chain is a versatile functional handle. It is known for its ability to chelate metal ions, making it a target for creating radiolabeled peptide tracers for PET imaging. Furthermore, the nitrogen atoms in the imidazole ring can be targeted for specific chemical modifications to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. peptide.commdpi.com The use of this compound in the initial synthesis ensures that the reactive histidine side chain is protected until the desired stage of conjugation, allowing for precise and site-specific labeling of the final molecule.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Nα-(tert-Butoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidyl-L-proline | This compound |

| tert-Butoxycarbonyl | Boc |

| Benzyl (B1604629) | Bzl |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| Trityl | Trt |

| Semaglutide | - |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | BOP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU |

| 1-Hydroxybenzotriazole (B26582) | HOBt |

Derivatization and Analog Development Strategies

The dipeptide this compound is a valuable synthon in peptide chemistry, not only for its role in introducing a His-Pro motif but also as a versatile scaffold for creating diverse derivatives and analogs. The presence of two distinct Boc-protecting groups—one on the α-amino group (Nα) and one on the τ-nitrogen of the histidine imidazole ring (Nτ)—allows for sophisticated derivatization strategies. These strategies hinge on the ability to selectively remove these protecting groups and perform regioselective chemical transformations on the newly exposed functional sites.

Selective Deprotection Techniques for Further Functionalization

The differential lability of the two Boc groups is the cornerstone of selective functionalization. While strong acids like trifluoroacetic acid (TFA) will typically cleave both Boc groups simultaneously, various methods have been developed to achieve selective deprotection, enabling stepwise modification of the peptide scaffold. arkat-usa.org

The Nτ-Boc group on the imidazole ring is generally more labile than the Nα-Boc group under specific conditions. This difference allows for the selective unmasking of the imidazole nitrogen for subsequent reactions. A noteworthy method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol, which chemoselectively removes the N-Boc group from imidazoles while leaving primary Nα-Boc protected amines intact. arkat-usa.org This technique is particularly valuable as it is performed under mild, basic-to-neutral conditions, preserving other potentially sensitive functionalities within a molecule. arkat-usa.org

Thermal deprotection in a continuous flow reactor has also emerged as a method for selective Boc removal. By carefully controlling the reaction temperature and residence time, it is possible to cleave one Boc group in the presence of another, as demonstrated with di-Boc protected tryptamine. nih.gov This approach offers a clean, reagent-minimal alternative to traditional chemical methods.

Conversely, standard Boc deprotection protocols using moderately strong acids like TFA are employed to remove the Nα-Boc group, typically as part of a solid-phase peptide synthesis (SPPS) cycle. bzchemicals.comtotal-synthesis.com However, in the context of this compound in solution, these conditions often lead to the loss of both protecting groups. Therefore, achieving selective Nα-deprotection while retaining the Nτ-Boc group requires carefully titrated acidic conditions or an orthogonal protection strategy where the α-amino group is protected by a more labile group than Boc.

The table below summarizes key techniques for the selective deprotection of this compound and related structures.

| Method/Reagent | Target Boc Group | Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) in Ethanol | Imidazole (Nτ)-Boc | Room Temperature | Selectively cleaves the Nτ-Boc group, leaving the Nα-Boc group intact. | arkat-usa.org |

| Thermal Deprotection (Flow Reactor) | Aryl N-Boc (by analogy) | Controlled Temperature (e.g., 200-230°C) and Residence Time | Potentially allows for selective removal of the more labile Boc group based on differential thermal stability. | nih.gov |

| Trifluoroacetic Acid (TFA) | Both Nα-Boc and Nτ-Boc | TFA in Dichloromethane (B109758) (DCM) | Cleaves both Boc groups simultaneously under standard conditions. | bzchemicals.com |

Regioselective Modifications and Chemical Transformations

Once a specific site on the this compound scaffold is selectively deprotected, it becomes available for a wide array of chemical transformations. These modifications can be targeted to either the histidine side chain or the N-terminus of the dipeptide, leading to novel analogs with tailored properties.

Modifications at the Imidazole Ring:

Selective removal of the Nτ-Boc group unmasks a nucleophilic nitrogen atom on the imidazole ring, which can participate in various chemical reactions. arkat-usa.org This allows for the introduction of diverse substituents onto the histidine side chain. A common transformation is N-alkylation or N-arylation. For instance, the deprotected imidazole can undergo a Michael addition reaction with activated alkenes, such as diethyl fumarate, to yield Nτ-functionalized histidine derivatives. csic.es The imidazole ring can also be a substrate for metal-catalyzed cross-coupling reactions or be involved in the formation of organometallic complexes, further expanding the chemical space of accessible analogs. nih.govnih.gov

Modifications at the α-Amino Group and Peptide Backbone:

Following the removal of the Nα-Boc group, the primary amine becomes available for acylation, alkylation, or further peptide chain elongation. organic-chemistry.orgfrontiersin.org This is the fundamental step in using H-His(Boc)-Pro-OH as a building block in SPPS or solution-phase synthesis to construct larger peptides. acs.org

A significant transformation available to the deprotected His-Pro dipeptide is intramolecular cyclization. Under basic or thermal conditions, the free N-terminal amine of the histidine residue can attack the C-terminal carboxylic acid, leading to the formation of a 2,5-diketopiperazine (DKP), specifically cyclo(His-Pro). nih.govpeptide.com These cyclic dipeptides are conformationally constrained scaffolds that are of significant interest in medicinal chemistry due to their proteolytic stability and diverse biological activities. nih.gov The proline residue in the dipeptide particularly facilitates this cyclization reaction. nih.gov

The table below outlines several regioselective modifications possible after selective deprotection of this compound.

| Reaction Type | Reactive Site | Typical Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Imidazole Nitrogen (Nτ) | Activated alkenes (e.g., diethyl fumarate) | Nτ-alkylated His-Pro derivative | csic.es |

| Peptide Coupling | α-Amino Group (Nα) | Activated amino acid (e.g., Fmoc-AA-OH), coupling reagents (e.g., HCTU, DIC) | Elongated peptide chain (e.g., Tripeptide) | acs.org |

| Intramolecular Cyclization | Nα-Amino Group and C-Terminal Carboxyl | Heat or basic conditions | Cyclic dipeptide [cyclo(His-Pro)], a diketopiperazine | nih.govpeptide.com |

| N-Alkylation / N-Arylation | Imidazole Nitrogen (Nτ) | Alkyl/aryl halides, metal catalysts | Nτ-substituted His-Pro derivative | researchgate.netresearchgate.net |

Mechanistic and Methodological Research Pertaining to Boc His Boc Pro Oh

Investigation of Reaction Pathways and Kinetics in its Formation

The synthesis of the peptide bond between a protected histidine and proline to form Boc-His(Boc)-Pro-OH is a cornerstone of peptide chemistry. This process involves the activation of the carboxylic acid group of Boc-His(Boc)-OH to make it susceptible to nucleophilic attack by the secondary amine of proline.

The formation of a peptide bond is a condensation reaction that is not spontaneous and requires the carboxyl group to be activated. peptide.com This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester. In Boc-based synthesis, coupling reactions are generally rapid and follow second-order kinetics. pnas.org

The pathway begins with the activation of the C-terminal carboxyl group of Boc-His(Boc)-OH. This can be accomplished using a variety of coupling reagents. Common classes of reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently used. peptide.com To enhance efficiency and reduce side reactions, they are often paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. peptide.comrsc.org These additives form active esters that are more reactive and less prone to racemization. peptide.comrsc.org

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective. peptide.comresearchgate.net These reagents facilitate the rapid formation of active esters in situ. peptide.com Specifically, the use of HATU with in situ neutralization, where the deprotected amine is neutralized in the same step as coupling, has enabled coupling cycle times of less than five minutes in automated Boc chemistry protocols. pnas.org

Once the activated Boc-His(Boc)-OH species is formed, the nitrogen atom of the proline ring acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond, yielding this compound and releasing the activating group.

Several side reactions can occur during the synthesis of peptides containing a His-Pro motif. Understanding and mitigating these is crucial for achieving high purity and yield.

One of the most significant side reactions is the formation of diketopiperazine (DKP) . iris-biotech.de This occurs when a deprotected dipeptide sequence, particularly one ending in proline, undergoes intramolecular cyclization. iris-biotech.deresearchgate.net The N-terminal amine attacks the ester linkage to the resin (in SPPS) or the C-terminal amide bond, leading to the cleavage of the desired peptide from the resin and the formation of a stable six-membered DKP ring. iris-biotech.denih.gov

Another potential side reaction is acyl-guanidinylation , where excess coupling reagent can react with unprotected amine groups. iris-biotech.de Additionally, the acidolytic cleavage of Boc protecting groups generates tert-butyl cations, which can lead to the alkylation of sensitive residues like tryptophan or methionine if they are present elsewhere in the peptide chain. peptide.comacs.org

The following table summarizes key side reactions and their mitigation strategies:

| Side Reaction | Description | Mitigation Strategies | Citations |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a deprotected dipeptide (especially Xaa-Pro) leading to cleavage from the resin. | Use of sterically hindering resins (e.g., 2-chlorotrityl chloride resin); employing in situ neutralization protocols; adding the subsequent amino acids as a pre-formed dipeptide unit. | iris-biotech.denih.govpeptide.com |

| Guanidinylation | Modification of free amine groups by excess coupling reagents. | Pre-activation of the amino acid before addition to the peptide-resin; use of phosphonium-based coupling reagents like PyBOP. | iris-biotech.de |

| Alkylation | Modification of nucleophilic side chains (e.g., Trp, Met) by carbocations generated during Boc-group removal. | Addition of "scavenger" molecules (e.g., dithiothreitol (B142953), thioanisole) to the acidic cleavage solution to trap carbocations. | peptide.comacs.org |

| Oxidation | Oxidation of the methionine side chain to its sulfoxide (B87167) form during acidic treatments. | Addition of reducing agents like dithiothreitol (DTT) to the cleavage mixture. | acs.orgpeptide.com |

Detailed Analysis of Peptide Coupling Mechanisms

Studies on Racemization and Epimerization Suppression

Maintaining the stereochemical integrity of amino acids during synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Histidine is notoriously susceptible to racemization (the formation of its D-isomer) during peptide coupling. peptide.comamazonaws.com

The primary mechanism for histidine racemization involves its own imidazole (B134444) side chain. amazonaws.comnih.gov During the activation of the carboxyl group, the alpha-proton (Hα) becomes more acidic. The lone pair of electrons on the Nπ nitrogen of the imidazole ring is sufficiently basic to abstract this acidic proton. amazonaws.com This abstraction results in the formation of a planar, achiral enolate intermediate, which can be re-protonated from either side, leading to a mixture of L- and D-isomers. amazonaws.com

Protecting the imidazole ring, particularly at the Nπ position, is the most effective strategy to suppress this side reaction. amazonaws.comnih.gov The tert-butoxycarbonyl (Boc) group in this compound serves this exact purpose. As a urethane-type protecting group, the Boc group is electron-withdrawing. amazonaws.com This electronic effect pulls electron density away from the imidazole ring, reducing the basicity of the Nπ nitrogen. amazonaws.com Consequently, its ability to act as an internal base and abstract the alpha-proton is significantly diminished, preserving the chiral integrity of the histidine residue.

The effectiveness of this protection is demonstrated in studies comparing different histidine derivatives in automated, high-temperature synthesis.

| Histidine Derivative | Coupling Temp. (°C) | % D-Isomer (Epimerization) | Citations |

| Fmoc-His(Trt)-OH | 50 | 6.80% | amazonaws.com |

| Fmoc-His(Boc)-OH | 50 | 0.18% | amazonaws.com |

| Fmoc-His(Trt)-OH | 90 | >16% | amazonaws.com |

| Fmoc-His(Boc)-OH | 90 | 0.81% | amazonaws.com |

As the data shows, the Boc-protected histidine maintains exceptional chiral purity even at elevated temperatures, where the trityl-protected version undergoes extensive racemization. amazonaws.com

Beyond the crucial role of the imidazole protecting group, several other methodological factors are optimized to prevent racemization during the coupling step:

Coupling Reagents and Additives : The choice of coupling reagent is critical. While carbodiimides can induce racemization, the addition of auxiliary nucleophiles like HOBt or HOAt intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which couples with minimal racemization. peptide.compeptide.com Modern onium salt reagents like HATU and HBTU are designed to provide rapid coupling with very low levels of epimerization. peptide.comresearchgate.net

Reaction Conditions : The reaction environment plays a significant role. Using carbodiimide (B86325) activation (e.g., DIC/Oxyma) creates a mildly acidic environment that inherently suppresses the base-catalyzed racemization mechanism. amazonaws.com

Temperature Control : In microwave-assisted peptide synthesis, where reactions are often heated to accelerate coupling, temperature must be carefully controlled. For sensitive residues like histidine, lowering the coupling temperature from a potential 80-90°C to 50°C can significantly limit racemization. nih.gov

Pre-activation Time : Minimizing the time the amino acid spends in its highly reactive activated state before coupling can reduce the opportunity for racemization.

Impact of Boc Protection on Histidine Imidazole Nπ Position in Maintaining Chiral Integrity

Methodological Advancements in Automated Peptide Synthesis

The synthesis of peptides has been revolutionized by automation, particularly through Solid-Phase Peptide Synthesis (SPPS). peptide.com Modern automated peptide synthesizers, often utilizing microwave energy, have dramatically reduced the time required for peptide assembly. acs.orgwindows.netcem.com

The use of derivatives like this compound is highly synergistic with these advanced technologies. High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) protocols combine microwave heating (e.g., at 90°C) with efficient coupling chemistries like DIC/Oxyma to achieve cycle times as short as four minutes per amino acid. amazonaws.comwindows.net The remarkable stability of the Nπ-Boc protecting group against racemization at these elevated temperatures makes it an ideal choice for such rapid protocols, enabling the synthesis of high-purity peptides in a fraction of the time required by conventional methods. amazonaws.comwindows.net

Furthermore, the use of pre-formed, protected dipeptides like this compound is a key strategy in automated synthesis. iris-biotech.desigmaaldrich.com Introducing a dipeptide in a single coupling step can help to overcome sequence-dependent challenges like aggregation and can bypass the risk of diketopiperazine formation that would otherwise occur after coupling the second residue of a DKP-prone sequence. peptide.comsigmaaldrich.comchempep.com The entire workflow, from automated synthesis on instruments like the CEM Liberty Blue to automated cleavage on systems like the CEM Razor, is designed for high throughput and efficiency, with building blocks like this compound being central to these processes. amazonaws.comcem.com

Optimization of Microwave-Assisted Coupling Protocols

Microwave-assisted solid-phase peptide synthesis (SPPS) has been investigated to enhance the coupling efficiency of sterically demanding sequences such as this compound. The optimization of these protocols focuses on balancing accelerated reaction times with the suppression of side reactions, particularly the epimerization of the histidine residue. Research demonstrates that the N(τ)-Boc protection on the histidine imidazole ring imparts greater thermal stability compared to other protecting groups like Trityl (Trt), making it highly suitable for high-temperature, microwave-assisted methods. amazonaws.com

Key parameters in the optimization of microwave protocols include temperature, coupling time, and solvent choice. Studies comparing the incorporation of Fmoc-His(Boc)-OH versus Fmoc-His(Trt)-OH highlight the superior performance of the Boc-protected variant in reducing racemization under microwave heating. For instance, in the synthesis of Liraglutide, coupling at 50°C for 10 minutes with His(Trt) protection resulted in 6.8% of the D-isomer, whereas His(Boc) protection under the same conditions yielded only 0.18% epimerization. amazonaws.com When the temperature was elevated to 90°C for a 2-minute coupling, the epimerization for His(Trt) exceeded 16%, while for His(Boc) it remained significantly lower at 0.81%. amazonaws.com

This enhanced stability is attributed to the electron-withdrawing character of the urethane-type Boc group, which reduces the basicity of the imidazole π-electrons and thus its catalytic effect on proton abstraction from the α-carbon, the key step in racemization. amazonaws.com The use of microwave irradiation also helps to disrupt the aggregation of growing peptide chains on the solid support, improving reagent access to the chain termini and thereby increasing the yield and purity of the final peptide. nih.gov However, inhomogeneous temperature distribution within the reactor vessel remains a challenge that requires careful management of solvent, sample volume, and stirring method. rsc.org Optimized protocols often employ temperatures between 50°C and 90°C with coupling times as short as 2 minutes, significantly accelerating the synthesis process. amazonaws.com

Table 1: Effect of Microwave Conditions on Histidine Epimerization

| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | Observed D-Isomer Formation (%) | Reference |

|---|---|---|---|---|

| Fmoc-His(Trt)-OH | 50 | 10 | 6.80% | amazonaws.com |

| Fmoc-His(Boc)-OH | 50 | 10 | 0.18% | amazonaws.com |

| Fmoc-His(Trt)-OH | 90 | 2 | >16.00% | amazonaws.com |

| Fmoc-His(Boc)-OH | 90 | 2 | 0.81% | amazonaws.com |

Development and Evaluation of Novel Coupling Reagents and Additives

The synthesis of peptides containing the His-Pro sequence is known to be challenging due to the steric hindrance of the proline residue and the propensity of activated histidine to racemize. The choice of coupling reagent and additive is therefore critical for the successful synthesis of this compound. Research has focused on evaluating various reagent combinations to maximize coupling efficiency while minimizing epimerization.

Carbodiimide-based activators, such as N,N'-diisopropylcarbodiimide (DIC), when used with additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), have shown superior results in suppressing racemization compared to uronium-based reagents. amazonaws.com The acidic environment inherent to carbodiimide activation is a key factor in this suppression. amazonaws.com Uronium/aminium salt reagents like HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also commonly used, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA). bris.ac.uk However, the basic conditions can increase the risk of racemization.

The development of novel coupling reagents derived from OxymaPure has provided new tools for racemization-free amide bond formation. csic.esrsc.org One such reagent, 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), has proven to be an efficient coupling agent for synthesizing amides and peptides without loss of chiral integrity. csic.esrsc.org It reacts with a carboxylate to form a stable Oxyma ester intermediate, and its byproducts are easily managed. csic.es The use of additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with traditional coupling reagents is also a standard practice to form intermediate active esters that reduce side reactions. mdpi.com

Studies evaluating different coupling conditions for His derivatives have confirmed that the choice of reagent is as crucial as the protecting group strategy. For example, coupling Fmoc-His(3-Bum)-OH with TBTU/DIPEA showed no detectable racemization in a model peptide synthesis. bris.ac.uk This highlights the importance of a multi-parameter approach, optimizing the protecting group, coupling reagent, additive, and reaction conditions to achieve high purity and yield for difficult sequences like this compound.

Table 2: Evaluation of Coupling Reagents for Histidine-Containing Peptides

| Coupling System | Key Characteristics/Findings | Reference |

|---|---|---|

| DIC/OxymaPure | Provides an acidic environment that suppresses epimerization; considered superior to uronium-based systems for His incorporation. | amazonaws.com |

| TBTU/DIPEA | Standard reagent; showed no detectable racemization when coupling Fmoc-His(3-Bum)-OH to Proline. | bris.ac.uk |

| HCTU/DIEA | Commonly used for efficient coupling, including at elevated temperatures in microwave-assisted protocols. | |

| Boc-Oxyma | A novel reagent that acts as an efficient and racemization-free coupling agent for peptide synthesis. | csic.esrsc.org |

| HATU/DIPEA | A potent activator used for challenging couplings, including those in aggregating sequences. | unifi.itrsc.org |

Theoretical and Computational Investigations

In Silico Modeling of Synthetic Pathways and Efficiency

While specific in silico models for the synthesis of this compound are not extensively documented in the literature, the principles of computational chemistry are increasingly applied to peptide synthesis to predict outcomes and optimize parameters. Such models can be invaluable for a complex target like this compound, where multiple competing reactions can affect yield and purity.

Modern computational approaches, including deep-learning algorithms, are being developed to predict the efficiency of peptide coupling reactions. nih.gov These models are trained on large datasets from automated peptide synthesizers and can learn the complex, sequence-dependent factors that influence reaction outcomes, such as steric hindrance and electronic effects. nih.gov For the synthesis of this compound, an in silico model could be used to predict the optimal coupling time, temperature, and reagent choice by simulating the reaction under various conditions. This would involve modeling the 400 possible binary couplings between canonical amino acids and accounting for sequence-dependent events like aggregation. nih.gov

By simulating the synthetic pathway, researchers can identify potential bottlenecks, such as the sterically hindered coupling to proline or the risk of racemization at the histidine residue. The model could evaluate the efficacy of different coupling reagents and solvent systems, guiding experimental work towards the most promising conditions and reducing the need for extensive empirical screening. unifi.itnih.gov This predictive capability allows for the in silico optimization of the entire synthesis process, enhancing efficiency and sustainability.

Computational Analysis of Protecting Group Behavior and Reactivity

Computational analysis provides significant insight into the behavior of the dual Boc protecting groups in this compound and their influence on the molecule's reactivity and stability. The Boc group is a cornerstone of peptide synthesis, and its properties are well-suited for protecting both the α-amino group and the imidazole side chain of histidine. organic-chemistry.org

The Boc group on the N(τ)-imidazole nitrogen of histidine plays a crucial role in reducing side reactions. Computational studies, complemented by experimental data, show that this urethane-based protection reduces the basicity and nucleophilicity of the imidazole ring. amazonaws.com This electronic effect is critical for minimizing racemization, especially during high-temperature microwave-assisted synthesis, as it destabilizes the formation of the transient enolate intermediate responsible for epimerization. amazonaws.com Furthermore, the Boc group enhances the thermal stability of the protected histidine, allowing it to withstand temperatures up to 105°C.

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | Nα-(tert-Butoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidyl-L-proline |

| Fmoc-His(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine |

| Fmoc-His(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-L-histidine |

| Fmoc-His(3-Bum)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(1-butoxymethyl)-L-histidine |

| DIC | N,N'-Diisopropylcarbodiimide |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| HCTU | O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA / DIEA | N,N-Diisopropylethylamine |

| Boc-Oxyma | 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| Trt | Trityl (Triphenylmethyl) |

| Boc | tert-Butoxycarbonyl |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Routes and Advanced Protecting Group Chemistries

The synthesis of peptides is a mature field, yet the quest for greater efficiency, purity, and reduced environmental impact continues to fuel innovation. The traditional methods of solution-phase and solid-phase peptide synthesis (SPPS) are constantly being refined. For a dipeptide like Boc-His(Boc)-Pro-OH, the key synthetic step involves the coupling of Boc-His(Boc)-OH and a proline derivative.

Novel Synthetic Approaches: Modern synthetic strategies focus on overcoming perennial challenges such as racemization, particularly with sensitive residues like histidine. While traditional coupling reagents like HBTU and HATU are effective, research is moving towards more advanced methods. nih.govevitachem.com For instance, the use of microwave-assisted SPPS has been shown to accelerate reaction times and improve coupling efficiency. rsc.org Furthermore, greener synthetic protocols, such as performing peptide bond formation in water, are being explored to reduce reliance on hazardous organic solvents like DMF. nih.gov

Advanced Protecting Group Chemistries: The double Boc protection on the histidine residue in this compound is a specific strategy to prevent side reactions at the imidazole (B134444) ring and minimize racemization during activation. amazonaws.comgoogle.com Histidine is notoriously prone to epimerization, and while the trityl (Trt) group is a common protecting group, studies have shown that derivatives like Fmoc-His(Boc)-OH can significantly reduce the formation of the D-isomer, especially at elevated temperatures used in microwave synthesis. amazonaws.com

The development of "safety-catch" protecting groups, which are stable under standard deprotection conditions but can be cleaved by a specific chemical transformation, offers another layer of synthetic control. rsc.org Future research may focus on integrating such advanced strategies with the His-Pro motif to streamline the synthesis of highly complex peptides.

A comparison of common histidine protecting group strategies highlights the rationale behind the choices made in synthesizing building blocks like this compound.

| Protecting Group Strategy | Key Advantages | Key Disadvantages | Relevant Application |

| Boc-His(Boc)-OH | Suppresses N-acylation; reduces racemization. amazonaws.comgoogle.com | Requires strong acid for final deprotection. | Boc-based SPPS, synthesis of complex peptides like exenatide. google.com |

| Fmoc-His(Trt)-OH | Compatible with base-labile Fmoc-SPPS. amazonaws.com | Prone to racemization, especially at high temperatures; Trt group is bulky. amazonaws.com | Standard Fmoc-SPPS. |

| Fmoc-His(Boc)-OH | Offers high stability against racemization even at elevated temperatures. amazonaws.com | Higher cost compared to Trt-protected derivatives. amazonaws.com | Microwave-assisted Fmoc-SPPS. amazonaws.com |

| Boc-His(Ts)-OH | Strong electron-withdrawing effect can facilitate certain reactions. mdpi.com | Can be difficult to remove. | Used as a starting material for synthesizing modified amino acids like β³-homo-histidine. mdpi.com |

Expanded Applications in Chemical Biology and Materials Science

The unique structural and chemical properties of the His-Pro motif make it an attractive component for designing novel molecules for biological and material applications.

Chemical Biology: In chemical biology, this compound serves as a precursor for peptides aimed at modulating biological processes. The histidine residue, with its imidazole side chain, can act as a proton donor/acceptor or a metal chelator, making it crucial for the active sites of many enzymes. jylpharm.com Proline introduces a rigid kink in the peptide backbone, which is vital for defining the three-dimensional structure required for specific molecular recognition events. rsc.org

Future applications could involve using this dipeptide to construct:

Peptidomimetics: Designing drugs that mimic the structure of natural peptides but with enhanced stability and bioavailability. nih.gov

Protein Engineering: Incorporating the His-Pro motif to stabilize specific protein folds or create novel enzymatic functions. chemimpex.comchempep.com

Biological Probes: Developing peptides that can be used to study protein-protein interactions or as markers for cellular processes like oxidative damage. iris-biotech.de

Materials Science: The self-assembly properties of peptides are being harnessed to create advanced biomaterials. The incorporation of proline can enhance the mechanical properties of polymers, while histidine can introduce pH-responsiveness or metal-binding capabilities. chemimpex.com Dipeptides like this compound could be polymerized or incorporated into larger structures to create:

Hydrogels: For use in tissue engineering or controlled drug release.

Nanofibers: With applications in electronics or catalysis.

Bio-inspired surfaces: That can control cell adhesion or resist biofouling.

The development of branched peptides as novel biomaterials is a particularly promising frontier where structurally defined building blocks are essential. rsc.org

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

Translating the synthesis of a specialized chemical from the lab bench to an industrial scale presents a distinct set of challenges and opportunities.

Challenges:

Cost of Goods: Specialized protected amino acids are often expensive, which can be a significant barrier to large-scale production. The multi-step synthesis required for derivatives like Boc-His(Boc)-OH contributes to this cost. amazonaws.comgoogle.com

Process Optimization: Ensuring high yield and purity on a large scale requires extensive process optimization. Side reactions, racemization, and difficult purifications are major hurdles that need to be overcome. evitachem.comamazonaws.comchempep.com

Regulatory Compliance: For pharmaceutical applications, manufacturing must adhere to strict Good Manufacturing Practice (GMP) standards, adding complexity and cost to the production process.

Opportunities:

Growing Peptide Market: The therapeutic peptide market is expanding rapidly, with hundreds of peptide drugs in preclinical and clinical development. nih.govunivie.ac.at This creates a strong demand for high-quality, scalable production of peptide building blocks.

Technological Advances: Innovations in automated synthesis, purification technologies like continuous chromatography, and more efficient coupling reagents can help to reduce costs and improve the viability of industrial-scale production. rsc.org

Custom Synthesis: There is a significant market for custom-synthesized peptides and building blocks for research and development, providing a niche for specialized manufacturers. bachem.com Companies are already offering related building blocks at kilogram scales, indicating industrial capability. portonpharma.com

| Parameter | Key Challenge | Potential Opportunity |

| Cost | High price of raw materials and reagents. amazonaws.com | Increasing demand from the pharmaceutical sector justifies investment in cost-reduction. univie.ac.at |

| Scalability | Maintaining purity and yield during scale-up; managing racemization. amazonaws.comchempep.com | Development of more robust and efficient synthetic protocols (e.g., flow chemistry). |

| Purity | Removal of closely related impurities and diastereomers. evitachem.com | Advances in purification techniques like multi-column chromatography. |

| Sustainability | High consumption of hazardous solvents. nih.gov | Adoption of "green chemistry" principles and solvent recycling. nih.gov |

Future Directions in Peptide Design and Chemical Innovation Leveraging this compound

The future of peptide science will be characterized by an increasing ability to design and synthesize molecules with precisely tailored properties. This compound is a tool that enables this precision.

Peptide Design Innovation: Rational, structure-based design is becoming more prevalent. Computational methods are now used to predict how a peptide will fold and interact with its target, allowing for the in silico design of new therapeutic leads. acs.org The rigid His-Pro motif is an ideal element for such designs, as it constrains the conformational possibilities of the peptide backbone. rsc.org Future directions will likely involve using this dipeptide to create conformationally locked cyclic peptides or stapled peptides with greatly enhanced stability and cell permeability. nih.gov

Q & A

Basic: What are the critical steps for synthesizing Boc-His(Boc)-Pro-OH using solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The synthesis involves sequential coupling of Boc-protected amino acids to a resin. Key steps include:

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:3 v/v) for 20–30 minutes.

- Coupling : Activate Boc-Pro-OH with coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in DMF, followed by reaction with the resin-bound histidine residue.

- Washing : Use DCM and DMF to remove excess reagents.

- Cleavage : Release the peptide from the resin using HF or TFA-based cleavage cocktails.

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

Ensure anhydrous conditions to prevent premature deprotection. Solubility challenges for this compound in polar solvents may require sonication or heating (37°C) during handling .

Basic: How should this compound be characterized to confirm structural integrity and purity?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze H and C spectra in deuterated DMSO or CDCl₃ to confirm backbone structure and Boc group retention.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS to verify molecular weight (expected m/z for C₂₀H₃₁N₃O₇: 449.5 g/mol).

- HPLC : Purity assessment using a gradient of 0.1% TFA in water/acetonitrile (≥95% purity threshold).

- Melting Point : Compare observed values with literature data (if available).

Document all data in tables, including retention times, spectral peaks, and purity percentages, adhering to reproducibility standards .

Advanced: How can coupling efficiency be optimized for this compound when steric hindrance impedes reaction progress?

Methodological Answer:

Steric hindrance from the Boc-protected imidazole group on histidine requires tailored strategies:

- Activation Agents : Replace DCC with more efficient reagents like HATU or PyBOP to enhance coupling rates.

- Extended Reaction Times : Increase coupling duration to 2–4 hours.

- Temperature Modulation : Perform reactions at 0–4°C to reduce racemization while maintaining reactivity.

- Double Coupling : Repeat the coupling step with fresh reagents to ensure completion.

Validate efficiency via Kaiser test or FT-IR monitoring of free amine groups. Include kinetic data in tables comparing coupling agents and reaction times .

Advanced: What methodologies resolve contradictory NMR data caused by rotameric equilibria in this compound?

Methodological Answer:

Rotamers from proline’s cyclic structure and histidine’s imidazole ring can split NMR signals. Mitigation strategies:

- Variable-Temperature NMR : Conduct experiments at 25°C, 37°C, and 50°C to observe coalescence of split peaks.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict predominant rotamers and correlate with experimental spectra.

- Solvent Screening : Test solvents like DMSO-d₆ or CD₃CN to stabilize specific conformers.

Present data in tables comparing chemical shifts across temperatures and solvents, referencing statistical significance (p < 0.05) .

Advanced: How do solvent polarity and temperature affect the long-term stability of this compound?

Methodological Answer:

Design a stability study with controlled variables:

- Solvents : Test DMSO, DMF, and aqueous buffers (pH 4–7) at -20°C, 4°C, and 25°C.

- Analytical Methods : Monitor degradation via HPLC (peak area reduction) and LC-MS (fragment identification).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

Key findings: Non-polar solvents (e.g., DCM) and storage at -80°C minimize hydrolysis of Boc groups. Tabulate half-life (t₁/₂) values across conditions .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Storage : Aliquot in airtight, light-resistant vials at -80°C (6-month stability) or -20°C (1-month stability).

- Reconstitution : Use anhydrous DMSO for stock solutions (10 mM); avoid repeated freeze-thaw cycles.

- Safety : Wear PPE (gloves, goggles) due to TFA residues from synthesis.

Reference SDS sheets for toxicity profiles and disposal guidelines .

Advanced: Which analytical techniques best detect diastereomeric impurities in this compound?

Methodological Answer:

- Chiral HPLC : Use a Chirobiotic T column with ethanol/hexane mobile phases to separate L/D isomers.

- Circular Dichroism (CD) : Compare spectra with enantiopure standards; deviations indicate impurities.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry.

Include tables listing retention times, CD ellipticity values, and crystallographic data .

Advanced: How can controlled experiments assess Boc deprotection kinetics during peptide chain elongation?

Methodological Answer:

- Design : Vary TFA concentration (10–50% in DCM) and track deprotection rates via in-situ FT-IR (disappearance of Boc carbonyl peaks at ~1680 cm⁻¹).

- Kinetic Profiling : Use Arrhenius plots to determine activation energy (Eₐ) for deprotection.

- Optimization : Identify conditions (e.g., 30% TFA for 25 minutes) that balance efficiency with minimal side reactions.

Present time-course data in tables with error margins (±2%) and statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products